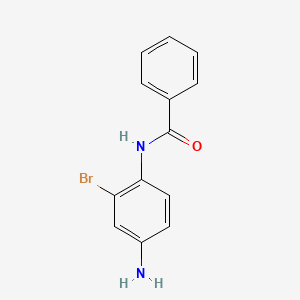

N-(4-amino-2-bromophenyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-amino-2-bromophenyl)benzamide is a chemical compound with the molecular formula C13H11BrN2O . It has a molecular weight of 291.15 .

Synthesis Analysis

The synthesis of benzamide compounds, including N-(4-amino-2-bromophenyl)benzamide, often involves the condensation of carboxylic acids and amines . The optimum concentration of the starting material is approximately 11g in 100mL of DMAC . Reductions are performed under hydrogen pressure (1.5 MPa) in a non-corrosive autoclave .Molecular Structure Analysis

The molecular structure of N-(4-amino-2-bromophenyl)benzamide can be analyzed using various spectroscopic methods, including IR, 1H NMR, and 13C NMR .Chemical Reactions Analysis

Benzamide compounds, including N-(4-amino-2-bromophenyl)benzamide, have been used in various chemical reactions. For instance, they have been used in the synthesis of novel benzamide compounds starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .Physical And Chemical Properties Analysis

N-(4-amino-2-bromophenyl)benzamide is a colorless crystal with a melting point of 192-193°C . It has a density of 1.6±0.1 g/cm3 and a boiling point of 347.3±32.0 °C at 760 mmHg .Wissenschaftliche Forschungsanwendungen

- The synthesis of benzamides using green and efficient methods, such as the direct condensation of benzoic acids and amines under ultrasonic irradiation, has gained attention . Researchers have explored novel catalysts, including Lewis acidic ionic liquids immobilized on diatomite earth, to enhance the efficiency of benzamide preparation.

- Ören and colleagues studied the antimicrobial activity of N-(2-hydroxy-4-nitrophenyl)-p-substituted benzamide. Although moderately antibacterial, this compound exhibited activity against E. coli, K. pneumoniae, and S. aureus .

- Amide derivatives, including benzamides, have been associated with antiplatelet effects . Exploring the specific antiplatelet properties of this compound could be valuable.

Medicinal Chemistry and Drug Development

Antibacterial and Antimicrobial Properties

Antiplatelet Activity

Wirkmechanismus

Target of Action

N-(4-amino-2-bromophenyl)benzamide is a synthetic compound that has been studied for its potential antimicrobial and antiproliferative activities It’s known that similar compounds have shown promising activity against bacterial (gram positive and gram negative) and fungal species, as well as against certain cancer cell lines .

Mode of Action

It’s known that similar compounds interact with their targets through a process known as free radical bromination . In this process, a bromine atom is introduced into the molecule, which can lead to significant changes in its biological activity .

Biochemical Pathways

Similar compounds have been reported to block the biosynthesis of certain bacterial lipids , which could potentially disrupt the integrity of the bacterial cell membrane and inhibit growth.

Pharmacokinetics

The compound’s molecular weight of 29114 suggests that it may have suitable properties for absorption and distribution in the body.

Result of Action

Similar compounds have shown promising antimicrobial activity and antiproliferative effects against certain cancer cell lines . These effects are likely due to the compound’s interaction with its targets and its impact on biochemical pathways.

Safety and Hazards

Eigenschaften

IUPAC Name |

N-(4-amino-2-bromophenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrN2O/c14-11-8-10(15)6-7-12(11)16-13(17)9-4-2-1-3-5-9/h1-8H,15H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHHSEFHSAALKIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)N)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-amino-2-bromophenyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(pyridin-4-yl)acetamide](/img/structure/B3015516.png)

![1-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-2-(2-chlorophenyl)ethanone](/img/structure/B3015523.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-5-oxo-1-phenyl-N-((tetrahydrofuran-2-yl)methyl)pyrrolidine-3-carboxamide](/img/structure/B3015524.png)

![9-((4-(2-(4-ethoxyphenyl)acetyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B3015525.png)

![2-(4-ethoxyphenyl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide](/img/structure/B3015527.png)

![2-cyclopropyl-6-ethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B3015531.png)

![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B3015532.png)

![1-{3-[(Methylamino)methyl]phenyl}piperidine-4-carboxylic acid dihydrochloride](/img/structure/B3015535.png)